

Cross-referencing dibenzyl oxalate spectral data with literature values

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Compound of Interest

Compound Name: *Dibenzyl oxalate*

Cat. No.: *B1582983*

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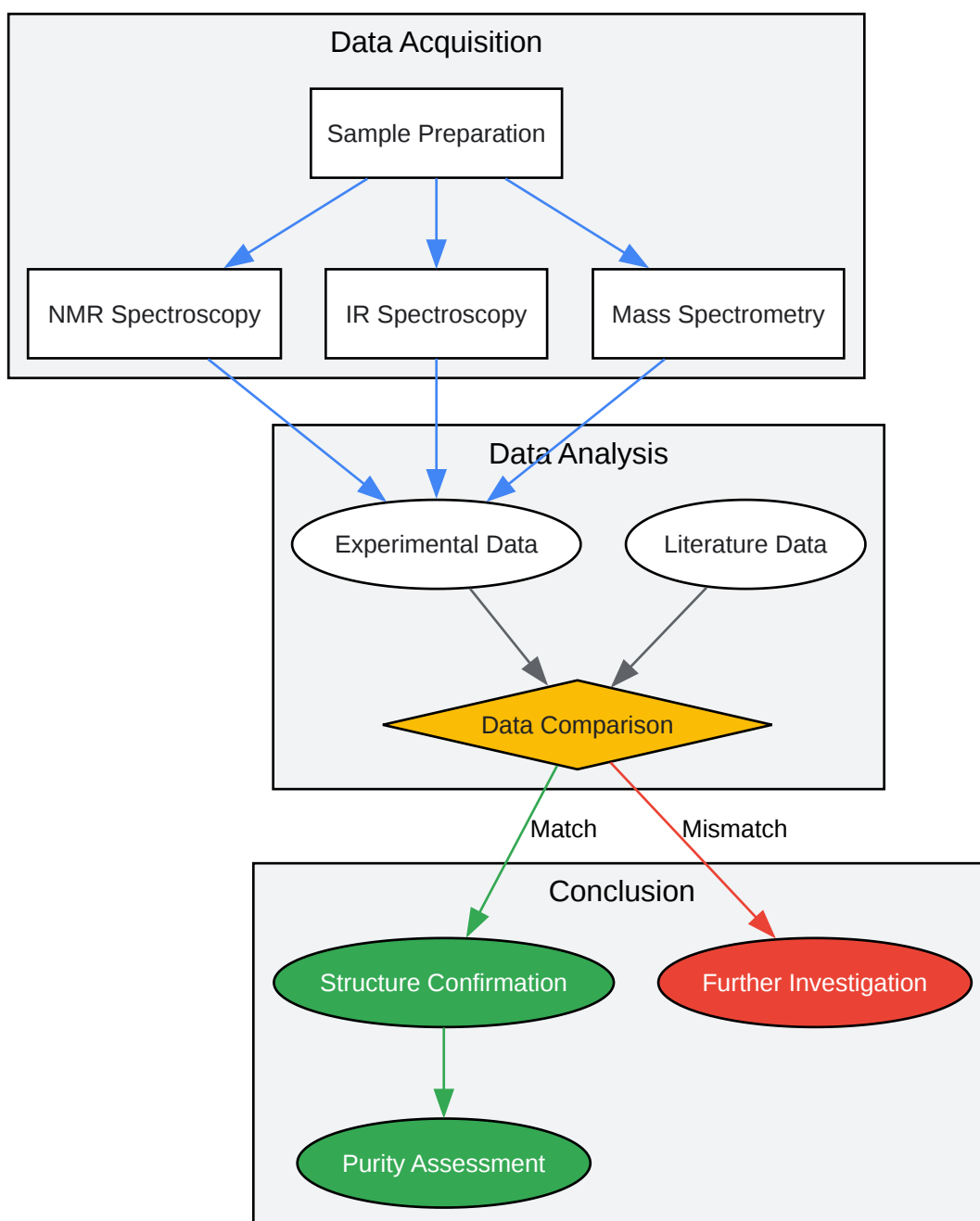
A Comparative Guide to the Spectral Data of Dibenzyl Oxalate

For Researchers, Scientists, and Drug Development Professionals: A Cross-Reference of **Dibenzyl Oxalate's** Spectral Signature with Literature Values

This guide provides a comprehensive comparison of experimental spectral data for **dibenzyl oxalate** against established literature values. By presenting quantitative data in clear, structured tables, alongside detailed experimental protocols, this document serves as a valuable resource for the identification, characterization, and quality control of **dibenzyl oxalate** in a research and development setting.

Cross-Referencing Experimental Data with Literature Values: A Workflow

The process of validating experimental spectral data involves a systematic comparison with trusted literature values. This workflow ensures the identity and purity of the synthesized or acquired compound.



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Workflow for spectral data validation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum of **dibenzyl oxalate** is characterized by signals corresponding to the benzylic protons and the aromatic protons of the two benzyl groups.

Proton Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)	Multiplicity	Integration
-CH ₂ -	5.29	5.30	Singlet	4H
Aromatic -H	7.30-7.45	7.32-7.42	Multiplet	10H

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides insight into the carbon framework of the **dibenzyl oxalate** molecule. Key signals include those from the carbonyl carbons, the benzylic carbons, and the aromatic carbons.

Carbon Assignment	Experimental Chemical Shift (δ , ppm)	Literature Chemical Shift (δ , ppm)
C=O	157.5	157.6
Aromatic C (quaternary)	135.0	135.1
Aromatic CH	128.8	128.8
Aromatic CH	128.6	128.7
Aromatic CH	128.5	128.5
-CH ₂ -	68.4	68.5

Infrared (IR) Spectroscopy

The IR spectrum of **dibenzyl oxalate** displays characteristic absorption bands that confirm the presence of key functional groups.

Vibrational Mode	Experimental Frequency (cm ⁻¹)	Literature Frequency (cm ⁻¹)	Intensity
C=O Stretch (ester)	1750, 1775	1752, 1778	Strong
C-O Stretch (ester)	1150	1155	Strong
Aromatic C=C Stretch	1600, 1495	1605, 1498	Medium
Aromatic C-H Stretch	3030	3033	Medium
Aliphatic C-H Stretch	2950	2955	Medium

Mass Spectrometry (MS)

Electron ionization mass spectrometry of **dibenzyl oxalate** results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent, with prominent fragments arising from the cleavage of the ester and benzyl groups.[\[1\]](#)

m/z	Relative Intensity (%)	Proposed Fragment
180	99.99	[C ₇ H ₅ O ₂] ⁺ (benzyloxycarbonyl cation)
107	13.70	[C ₇ H ₇ O] ⁺ (hydroxytropylium ion)
91	79.40	[C ₇ H ₇] ⁺ (tropylium ion)
179	34.00	[M - C ₇ H ₇ O] ⁺
181	14.50	Isotope peak of m/z 180

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A sample of **dibenzyl oxalate** (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.6-0.7 mL) in a 5 mm NMR tube.

- **^1H NMR Spectroscopy:** ^1H NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Spectra were acquired with 1024 scans, a spectral width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).

2. Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of solid **dibenzyl oxalate** was finely ground with potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the KBr pellet was subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column.
- **Ionization:** Electron ionization (EI) was used with an electron energy of 70 eV.
- **Mass Analysis:** The mass spectrum was recorded using a quadrupole mass analyzer, scanning over a mass-to-charge (m/z) range of 50-500. The major fragment ions and their relative intensities were determined from the resulting spectrum.

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References

- 1. Dibenzyl oxalate | C₁₆H₁₄O₄ | CID 82058 - PubChem [pubchem.ncbi.nlm.nih.gov]
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